Acetaldehyde sodium bisulfite
Overview
Description
Acetaldehyde sodium bisulfite is a chemical compound formed by the addition of sodium bisulfite to acetaldehyde. This compound is known for its stability and solubility in water, making it useful in various chemical processes. It is often used in organic synthesis and as an intermediate in the production of other chemicals.
Mechanism of Action
Target of Action
Acetaldehyde sodium bisulfite primarily targets the carbonyl group in aldehydes . The carbonyl carbon is electron-poor and acts as an electrophile, making it a great target for attack by an electron-rich nucleophilic group .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition reaction . In this reaction, the nucleophile (sodium bisulfite) attacks the slightly positive carbon center of the carbonyl group . This results in the formation of a crystalline solid known as this compound .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the indole-3-pyruvate pathway . In this pathway, tryptophan is first converted to indole-3-pyruvate, which is then converted to indole-3-acetaldehyde (IAAld/IAD) via the action of pyruvate decarboxylase .
Pharmacokinetics
The compound is known to be awater-soluble crystalline solid , which suggests that it may have good bioavailability. Its molecular weight is 148.11 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a crystalline solid . This solid can reductively alkylate in a direct fashion with a variety of amines, using 2-picoline borane as the reducing agent and a protic solvent (MeOH) . This method has been successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of cations like iron, copper, or manganese in the environment can accelerate the oxidation rate of sulfite . Additionally, the compound’s action may be affected by the pH of the environment, as sodium bisulfite dissociates in water to form various ions and sulfur dioxide, a gas .
Biochemical Analysis
Biochemical Properties
Acetaldehyde sodium bisulfite is known to interact with a variety of enzymes, proteins, and other biomolecules. It forms adducts with aldehydes and certain cyclic ketones, resulting in α-hydroxy sulfonic acids . This reaction is useful for the separation and purification of aldehydes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It adds reversibly to aldehydes and a few ketones to give bisulfite addition products . This reaction can be reversed by adding either
or - OH .Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been used to neutralize acetaldehyde spills before cleanup .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the metabolism of ethanol, where it is converted to acetaldehyde, a process catalyzed by alcohol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde sodium bisulfite is prepared by the reaction of acetaldehyde with sodium bisulfite in an aqueous solution. The reaction proceeds as follows:
CH3CHO+NaHSO3→CH3CH(OH)SO3Na
This reaction is typically carried out at room temperature with vigorous stirring to ensure complete reaction. The product is then isolated by filtration and can be purified by recrystallization from water.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of acetaldehyde to a solution of sodium bisulfite. The reaction is carried out in large reactors with efficient mixing to ensure uniformity. The product is then separated and purified using standard industrial techniques such as filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde sodium bisulfite undergoes several types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, forming new carbon-sulfur bonds.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Reduction Reactions: Under certain conditions, it can be reduced back to acetaldehyde and sodium bisulfite.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Major Products Formed:
Sulfonic Acids: Oxidation of this compound leads to the formation of sulfonic acids.
Acetaldehyde: Reduction reactions can regenerate acetaldehyde from the bisulfite adduct.
Scientific Research Applications
Acetaldehyde sodium bisulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for studying aldehyde reactivity.
Industry: this compound is used in the production of various chemicals, including dyes, fragrances, and flavoring agents.
Comparison with Similar Compounds
Formaldehyde Sodium Bisulfite: Similar to acetaldehyde sodium bisulfite, this compound is formed by the addition of sodium bisulfite to formaldehyde.
Benzaldehyde Sodium Bisulfite: This compound is formed by the addition of sodium bisulfite to benzaldehyde and is used in similar applications.
Uniqueness: this compound is unique in its stability and solubility in water, making it particularly useful in aqueous reactions. Its ability to form stable adducts with aldehydes and ketones makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
sodium;1-hydroxyethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZQGXAHZVGPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027332 | |
Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-04-7 | |
Record name | Acetaldehyde sodium bisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 1-hydroxy-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-hydroxyethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETALDEHYDE SODIUM BISULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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